molecular formula C26H24N2O4 B11568881 2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate

2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate

Cat. No.: B11568881
M. Wt: 428.5 g/mol
InChI Key: CSJDNGNJPKBBJY-UHFFFAOYSA-N
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Description

2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthofuran core, a phenylpiperazine moiety, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the naphthofuran core, followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions. The final step involves the acetylation of the compound to introduce the acetate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate is unique due to its naphthofuran core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

[2-methyl-3-(4-phenylpiperazine-1-carbonyl)benzo[g][1]benzofuran-5-yl] acetate

InChI

InChI=1S/C26H24N2O4/c1-17-24(26(30)28-14-12-27(13-15-28)19-8-4-3-5-9-19)22-16-23(32-18(2)29)20-10-6-7-11-21(20)25(22)31-17/h3-11,16H,12-15H2,1-2H3

InChI Key

CSJDNGNJPKBBJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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